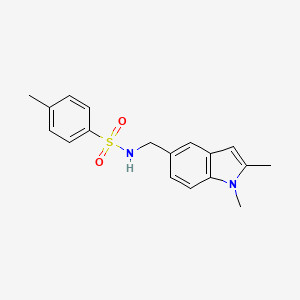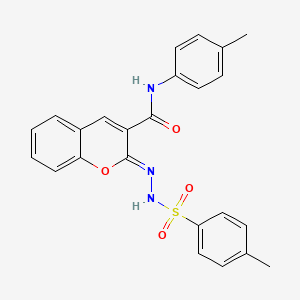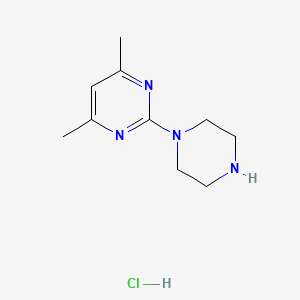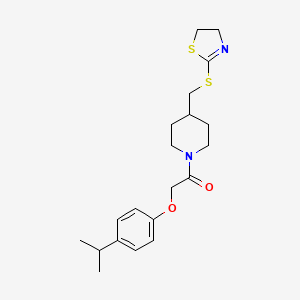
2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is an isoxazole derivative, a class of compounds that serve as an important source of valuable drugs designed to treat infections and diseases of different etiologies . Isoxazole derivatives are known for their immunoregulatory properties, and they can be classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Molecular Structure Analysis
The molecular formula of 2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide is C14H16N2O3. It contains an isoxazole ring, which is a five-membered heterocyclic moiety .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide is 260.293. Unfortunately, the web search did not provide more specific information about the physical and chemical properties of this compound.Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
Metabolic Pathways and Genetic Differences : The metabolism of acetaminophen, a related acetamide derivative, involves several pathways, including glucuronidation and sulfation. Genetic differences can influence susceptibility to toxicity and efficacy, highlighting the importance of pharmacogenetic profiles in therapeutic applications (Li-zi Zhao & G. Pickering, 2011).
Antidepressant Potential of Receptor Agonists : Research into AMPA receptor agonists for depression treatment suggests a promising avenue for developing novel antidepressants, indicating the broader relevance of targeting specific neurotransmitter systems for therapeutic benefits (Chun Yang et al., 2012).
Environmental Impact and Removal Techniques
Aquatic Environments : Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into the environmental impact of chemical compounds, including those with acetamide structures, and stress the importance of understanding biodegradation pathways and removal techniques (Camille Haman et al., 2015).
Contamination and Removal from Water : Research on the contamination and removal of pharmaceutical pollutants like sulfamethoxazole from water underscores the challenges and advancements in cleaner removal techniques, relevant to the study and management of acetamide derivatives in environmental settings (G. Prasannamedha & P. S. Kumar, 2020).
Toxicological Studies and Safety Assessments
- Toxicology of Acetamide Derivatives : An update on the biological effects of acetamide and its derivatives highlights the need for ongoing research into the safety, toxicology, and potential environmental impact of these compounds, suggesting areas for further scientific exploration (G. Kennedy, 2001).
Mécanisme D'action
Isoxazole derivatives, including 2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide, have been reported to have immunoregulatory properties . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The beneficial features of these isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
Orientations Futures
Given the significant attention that 2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide and other isoxazole derivatives have received in scientific research, it is expected that future studies will continue to explore their potential applications, particularly in the field of drug discovery . The development of eco-friendly synthetic strategies and metal-free synthetic routes for the synthesis of isoxazoles is also a promising direction .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-19-14/h4-8H,3,9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAZRTWIFIDKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(3-methylisoxazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)
![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)






![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2388968.png)